molecular formula C22H27N3O2 B15157510 (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole

Cat. No.: B15157510
M. Wt: 365.5 g/mol
InChI Key: XVSFUWLKMKBJQK-UHFFFAOYSA-N
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Description

1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole is a complex organic compound that features a unique structure combining isoindole and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole typically involves multi-step organic synthesis techniques. One common method involves the condensation of isoindole derivatives with oxazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

4-propan-2-yl-2-[[3-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H27N3O2/c1-13(2)19-11-26-21(24-19)9-17-15-7-5-6-8-16(15)18(23-17)10-22-25-20(12-27-22)14(3)4/h5-10,13-14,19-20,23H,11-12H2,1-4H3

InChI Key

XVSFUWLKMKBJQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)N2

Origin of Product

United States

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